The Elucidation of a Prominent Flavonoid Structure: A Technical Guide to Quercetin
The Elucidation of a Prominent Flavonoid Structure: A Technical Guide to Quercetin
Introduction: The rigorous identification and structural characterization of bioactive compounds are foundational to modern drug discovery and development. This guide provides an in-depth technical overview of the chemical structure elucidation of Quercetin, a ubiquitous and potent antioxidant flavonoid. While the initial query specified "Antioxidant 25," this term does not correspond to a recognized chemical entity in scientific literature. Therefore, we have selected Quercetin (3,3',4',5,7-pentahydroxyflavone), a well-studied antioxidant, to serve as a representative model for the elucidation process. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the experimental protocols and data interpretation integral to structural analysis.
Executive Summary of Physicochemical Data
The structural elucidation of Quercetin is achieved through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. High-resolution mass spectrometry establishes the elemental composition, while a suite of 1D and 2D NMR experiments reveals the precise atomic connectivity and chemical environment of the molecule.
Mass Spectrometry Data
Mass spectrometry is employed to determine the molecular weight and elemental formula of the isolated compound. Electrospray Ionization (ESI) is a common technique for flavonoids.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₀O₇ | [1] |
| Molecular Weight | 302.23 g/mol | [1] |
| Ionization Mode | Negative ESI | [2] |
| Precursor Ion [M-H]⁻ | m/z 301.0 | [2] |
| Key Product Ions (MS/MS) | m/z 151.0, 179.0 | [2][3] |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NMR spectroscopy provides the definitive data for constructing the molecular framework. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or Methanol-d₄. The following tables summarize the proton (¹H) and carbon (¹³C) chemical shifts for Quercetin.
Table 1.2.1: ¹H NMR Spectroscopic Data for Quercetin (600 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 6.20 | d | 2.0 |
| H-8 | 6.42 | d | 2.0 |
| H-2' | 7.68 | d | 2.1 |
| H-5' | 6.89 | d | 8.5 |
| H-6' | 7.55 | dd | 8.5, 2.1 |
| 5-OH | 12.50 | s | - |
| 3, 7, 3', 4'-OH | ~9.1-9.4 | br s | - |
Data compiled from multiple sources.[1][4][5]
Table 1.2.2: ¹³C NMR Spectroscopic Data for Quercetin (150 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) |
| C-2 | 147.7 |
| C-3 | 135.7 |
| C-4 | 175.8 |
| C-5 | 160.7 |
| C-6 | 98.2 |
| C-7 | 163.9 |
| C-8 | 93.3 |
| C-9 | 156.1 |
| C-10 | 102.9 |
| C-1' | 121.9 |
| C-2' | 115.0 |
| C-3' | 145.0 |
| C-4' | 146.8 |
| C-5' | 115.6 |
| C-6' | 119.9 |
Data compiled from multiple sources.[6]
Experimental Protocols
The following sections detail the methodologies for the isolation and spectroscopic analysis of Quercetin.
Isolation and Purification of Quercetin
Quercetin is typically extracted from plant sources rich in this flavonoid, such as onion skins or tea leaves.
Protocol 2.1.1: Soxhlet Extraction This method is a standard procedure for the exhaustive extraction of compounds from solid materials.[7]
-
Sample Preparation: Air-dry and grind the plant material (e.g., 15 g of onion skins) into a fine powder.
-
Extraction: Place the powdered sample in a cellulose (B213188) thimble and insert it into a Soxhlet extractor.
-
Solvent: Fill the round-bottom flask with a suitable solvent, such as ethyl acetate (B1210297) (130 mL).[8]
-
Reflux: Heat the solvent to its boiling point (e.g., 75-80°C for ethyl acetate). Allow the apparatus to cycle for approximately 24 hours.[8]
-
Concentration: After extraction, cool the apparatus and collect the extract. Concentrate the solvent using a rotary evaporator to yield the crude extract.
Protocol 2.1.2: Column Chromatography Purification For obtaining high-purity Quercetin, the crude extract is subjected to column chromatography.[9]
-
Stationary Phase: Prepare a slurry of silica (B1680970) gel (100–200 mesh) in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).
-
Fraction Collection: Collect the eluted fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing Quercetin.
-
Final Product: Combine the pure fractions and evaporate the solvent to obtain purified Quercetin.
Spectroscopic Analysis
Protocol 2.2.1: Mass Spectrometry (LC-MS/MS) Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is used for the accurate mass determination and fragmentation analysis.[2]
-
Chromatography:
-
Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is common.[10]
-
Flow Rate: Set the flow rate to approximately 0.400 mL/min.
-
Injection Volume: Inject 5-10 µL of the sample.
-
-
Mass Spectrometry:
-
Ion Source: Use an Electrospray Ionization (ESI) source, typically in negative ion mode for flavonoids.
-
MS1 Scan: Scan a mass range of m/z 100–1000 to find the precursor ion ([M-H]⁻).
-
MS2 Scan (Tandem MS): Select the precursor ion (m/z 301 for Quercetin) for collision-induced dissociation (CID) to generate product ion fragments for structural confirmation.
-
Protocol 2.2.2: Nuclear Magnetic Resonance (NMR) Spectroscopy A suite of NMR experiments is required for full structural elucidation.
-
Sample Preparation: Dissolve approximately 10-15 mg of purified Quercetin in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts, multiplicities, and integrals of all protons.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum, often using proton decoupling, to identify the chemical shifts of all carbon atoms.
-
2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to.[11]
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.[12][13]
-
2D NMR - COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds, helping to identify adjacent protons in spin systems.
Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the logical flow of the structure elucidation process and the biological context of Quercetin's antioxidant activity.
Experimental Workflow for Structure Elucidation
Logical Data Relationship in NMR Analysis
Antioxidant-Related Signaling Pathway (Nrf2)
Quercetin, as an antioxidant, can influence cellular defense mechanisms. One of the most critical pathways is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. NMR Spectrum of Quercetin | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. Quercetin | C15H10O7 | CID 5280343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. imrpress.com [imrpress.com]
- 8. ijrpb.com [ijrpb.com]
- 9. researchgate.net [researchgate.net]
- 10. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 11. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
